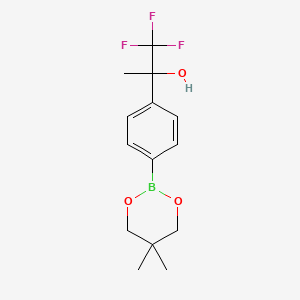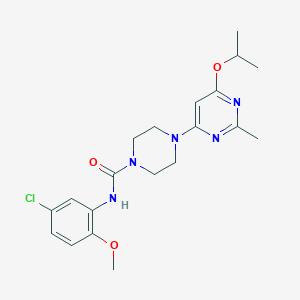
1-(2-Chlorophenyl)-1,2,3,4-tetrahydroisoquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Chlorophenyl)-1,2,3,4-tetrahydroisoquinoline (1-CPT) is an organic compound that has been studied for its potential applications in scientific research. It is a member of the isoquinoline family of heterocyclic compounds, which are characterized by a six-membered ring structure that contains one nitrogen atom. 1-CPT has been studied for its potential use in drug development, as an intermediate in the synthesis of other compounds, and for its biochemical and physiological effects.
Applications De Recherche Scientifique
1. Potential for Brain Imaging and Receptor Study
2-Acetyl-1-(4'-chlorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline, a potent non-competitive AMPA antagonist, has been explored as a ligand for in vivo imaging of AMPA receptors using PET. Although it showed initial promise in brain uptake, its rapid clearance and homogenous distribution in the CNS deemed it unsuitable for in vivo PET imaging of AMPA receptors (Årstad et al., 2006).
2. Anti-Malarial Applications
1-Aryl-1,2,3,4-tetrahydroisoquinolines, including variants of the chlorophenyl-tetrahydroisoquinoline, have been investigated for anti-malarial properties. Some compounds exhibited significant antiplasmodial activity, suggesting their potential as anti-malarial agents (Hanna et al., 2014).
3. Anticonvulsant and Antagonistic Effects
The enantiomers of 2-acetyl-1-(4'-chlorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline have been found to possess anticonvulsant and antagonistic effects against epileptic seizures, particularly the R-enantiomer. This indicates its potential use in epilepsy treatment (Gitto et al., 2007).
4. Synthesis and Conformational Analysis
Research has been conducted on the synthesis and conformational analysis of naphth[1,2-e][1,3]oxazino[4,3-a][1,3]isoquinoline and naphth[2,1-e][1,3]oxazino[4,3-a]isoquinoline derivatives. These studies contribute to understanding the structural and chemical properties of tetrahydroisoquinoline derivatives (Heydenreich et al., 2008).
5. Catalytic Asymmetric Synthesis
The molecule has been a subject of study in novel catalytic stereoselective strategies for the synthesis of C1-chiral tetrahydroisoquinolines. This research is significant for developing bioactive compounds and natural product synthesis (Liu et al., 2015).
6. Crystal Structure Analysis
The crystal structure and Hirshfeld surface analysis of 2-{[7-acetyl-8-(4-chlorophenyl)-4-cyano-6-hydroxy-1,6-dimethyl-5,6,7,8-tetrahydroisoquinolin-3-yl]sulfanyl}-N-(4-chlorophenyl)acetamide was studied, contributing to the understanding of molecular interactions and structure (Akkurt et al., 2021).
Mécanisme D'action
Target of Action
It is known that similar compounds, such as ketamine, interact with n-methyl-d-aspartate receptors (nmdars) in the central nervous system . These receptors play a crucial role in synaptic transmission .
Mode of Action
Compounds with similar structures, like ketamine, are known to exert their effects by antagonizing nmdars, leading to changes in synaptic transmission .
Biochemical Pathways
Related compounds like ketamine are known to influence the activity of astrocytes, which play a crucial role in maintaining homeostasis in the central nervous system .
Pharmacokinetics
Similar compounds like ketamine are known to be rapidly and extensively absorbed, with high bioavailability when administered intravenously .
Result of Action
Related compounds like ketamine are known to induce changes in synaptic plasticity, leading to a rapid antidepressant effect .
Action Environment
It is known that factors such as ph, temperature, and the presence of other substances can influence the action and stability of similar compounds .
Propriétés
IUPAC Name |
1-(2-chlorophenyl)-1,2,3,4-tetrahydroisoquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN/c16-14-8-4-3-7-13(14)15-12-6-2-1-5-11(12)9-10-17-15/h1-8,15,17H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLGXAXNWOPWODL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(C2=CC=CC=C21)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


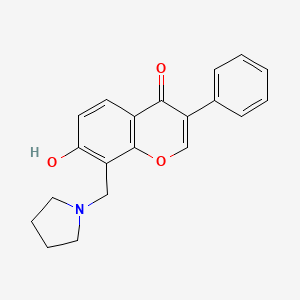
![3-Benzyl-7-[(2-chlorophenyl)methylsulfanyl]triazolo[4,5-d]pyrimidine](/img/structure/B2808175.png)
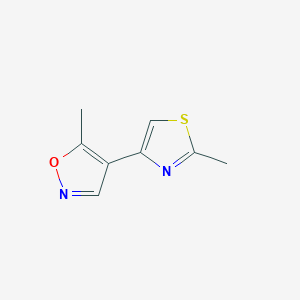
![6-(4-Methoxyphenyl)-4-methyl-2-(2-phenylethyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2808178.png)
![(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(furan-2-yl)methanone](/img/structure/B2808179.png)
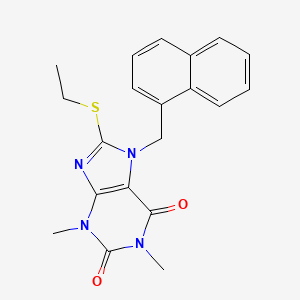
![2-(2-Cyclopropyl-4-fluoro-1H-benzo[d]imidazol-1-yl)acetic acid](/img/structure/B2808183.png)
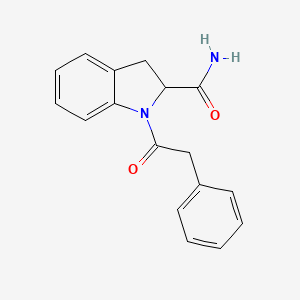
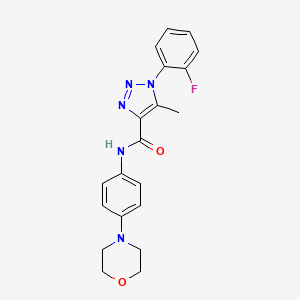
![N-(6-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)pyridazin-3-yl)-2-fluorobenzamide](/img/structure/B2808189.png)
![N-((8-methylimidazo[1,2-a]pyridin-2-yl)methyl)thiophene-2-carboxamide](/img/structure/B2808190.png)
